molecular formula C13H18BrNO B8010297 2-(5-Bromo-2-methoxy-3-methylphenyl)piperidine

2-(5-Bromo-2-methoxy-3-methylphenyl)piperidine

Cat. No.: B8010297
M. Wt: 284.19 g/mol
InChI Key: GIZXHWUWCZCOMT-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methoxy-3-methylphenyl)piperidine is an organic compound that features a piperidine ring substituted with a 5-bromo-2-methoxy-3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methoxy-3-methylphenyl)piperidine typically involves the reaction of 5-bromo-2-methoxy-3-methylbenzaldehyde with piperidine under specific conditions. One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methoxy-3-methylphenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(5-Bromo-2-methoxy-3-methylphenyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxy-3-methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(5-Bromo-2-methoxy-3-methylphenyl)piperidine can be compared with other similar compounds, such as:

  • 2-(5-Bromo-2-methoxyphenyl)piperidine
  • 2-(5-Bromo-3-methylphenyl)piperidine
  • 2-(5-Methoxy-3-methylphenyl)piperidine

These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

2-(5-bromo-2-methoxy-3-methylphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-9-7-10(14)8-11(13(9)16-2)12-5-3-4-6-15-12/h7-8,12,15H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZXHWUWCZCOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C2CCCCN2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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